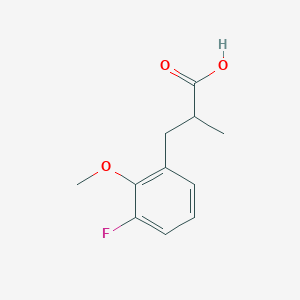

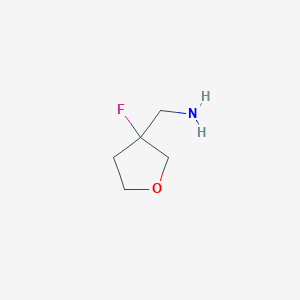

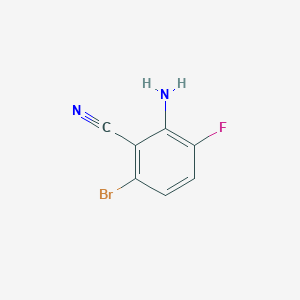

![molecular formula C15H16O3 B1449331 Benzyl 6-oxospiro[3.3]heptane-2-carboxylate CAS No. 1447942-35-9](/img/structure/B1449331.png)

Benzyl 6-oxospiro[3.3]heptane-2-carboxylate

Vue d'ensemble

Description

“Benzyl 6-oxospiro[3.3]heptane-2-carboxylate” is a chemical compound with the molecular formula C15H16O3 . It is available for purchase for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds has been documented in the literature . For instance, the synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate involved the stepwise construction of the cyclobutane ring from 1,3-dibromopropane . The nitrile intermediate was reduced with lithium aluminum hydride to furnish the primary amine, which spontaneously displaced the tosyl group to ring close and form the azaspiro[3.3]heptane derivative .Molecular Structure Analysis

The molecular structure of “Benzyl 6-oxospiro[3.3]heptane-2-carboxylate” is characterized by a spiro[3.3]heptane core, which is a seven-membered ring with two adjacent quaternary carbon atoms .Applications De Recherche Scientifique

Application 1: Bioisostere in Drug Design

- Summary of Application: The spiro[3.3]heptane core has been shown to be a saturated benzene bioisostere. This scaffold was incorporated into various drugs, including the anticancer drugs sonidegib and vorinostat, and the anesthetic drug benzocaine .

- Results or Outcomes: The patent-free saturated analogs obtained showed high potency in the corresponding biological assays .

Application 2: Building Block for New Drug Candidates

- Summary of Application: The 6-oxa-2-azaspiro[3.3]heptane fragment, which is part of the compound you mentioned, has been used as a building block for new drug candidates .

- Methods of Application: An improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane is presented in the source .

- Results or Outcomes: The isolation of this compound as a sulfonic acid salt yields a more stable and more soluble product, enabling access to a wider range of reaction conditions with the spirobicyclic 2-oxa-6-azaspiro[3.3]heptane .

Application 3: Synthesis of Amino Acids

- Summary of Application: The 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, which are part of the compound you mentioned, have been synthesized. These compounds are analogues of the natural compounds ornitine and GABA, respectively, which play important roles in biological processes .

- Methods of Application: The synthesis was performed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles .

- Results or Outcomes: The two novel amino acids were added to the family of the sterically constrained amino acids for use in chemistry, biochemistry, and drug design .

Application 4: Ketoreductase-catalyzed Access

- Summary of Application: The spiro[3.3]heptane derivatives have been accessed through a ketoreductase-catalyzed process .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this process were not detailed in the source .

Application 5: Synthesis of Spirocyclic Amino Acids

- Summary of Application: The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was performed. These compounds are analogues of the natural compounds ornitine and GABA, respectively, which play important roles in biological processes .

- Methods of Application: Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles .

- Results or Outcomes: The two novel amino acids were added to the family of the sterically constrained amino acids for use in chemistry, biochemistry, and drug design .

Application 6: Ketoreductase-catalyzed Access

- Summary of Application: The spiro[3.3]heptane derivatives have been accessed through a ketoreductase-catalyzed process .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this process were not detailed in the source .

Propriétés

IUPAC Name |

benzyl 2-oxospiro[3.3]heptane-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c16-13-8-15(9-13)6-12(7-15)14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTBEJJGKUTHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CC(=O)C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 6-oxospiro[3.3]heptane-2-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

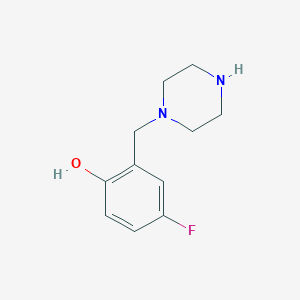

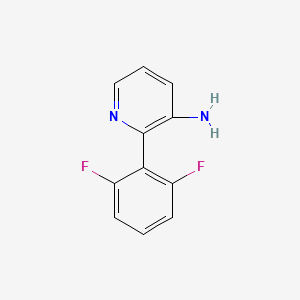

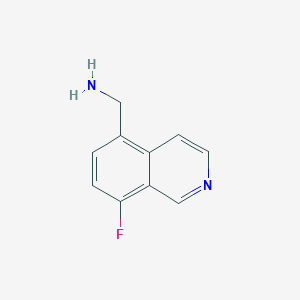

![N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B1449257.png)

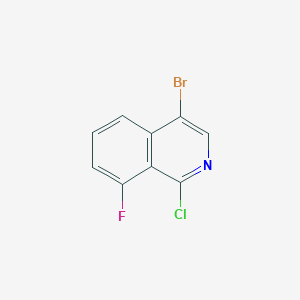

![5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449267.png)